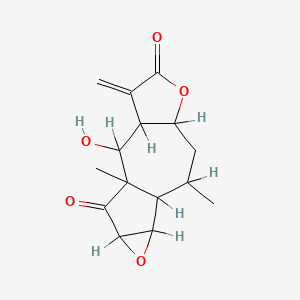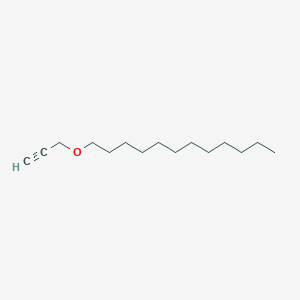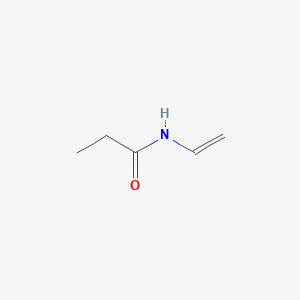
2,3-Epoxyhelenalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Epoxyhelenalin is a sesquiterpene lactone derived from helenalin, a compound found in various plants such as Arnica montana and Arnica chamissonis . This compound is known for its biological activities, including anti-inflammatory and anti-neoplastic effects . The presence of an epoxide group at the 2,3-position distinguishes it from its parent compound, helenalin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxyhelenalin typically involves the epoxidation of helenalin. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, which reacts with the double bond in helenalin to form the epoxide . The reaction is usually carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of epoxide synthesis apply. This includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Epoxyhelenalin undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.
Oxidation and Reduction: The compound can be further oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic Conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.
Major Products: The major products formed from these reactions include various diols and other derivatives, which can have different biological activities and properties .
Scientific Research Applications
Mechanism of Action
2,3-Epoxyhelenalin exerts its effects primarily through the inhibition of key enzymes and signaling pathways. It interacts with thiol groups in proteins, leading to the disruption of their function . This includes the inhibition of transcription factors such as NF-κB, which plays a crucial role in regulating immune responses . Additionally, the compound has been shown to inhibit human telomerase, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Helenalin: The parent compound, known for its anti-inflammatory and anti-neoplastic effects.
Dihydrohelenalin: A derivative with similar biological activities but different chemical properties.
2β-(S-Glutathionyl)-2,3-Dihydrohelenalin: A semi-synthetic derivative with enhanced toxicity.
Uniqueness: 2,3-Epoxyhelenalin stands out due to the presence of the epoxide group, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
41945-41-9 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-hydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecane-5,14-dione |
InChI |
InChI=1S/C15H18O5/c1-5-4-7-8(6(2)14(18)19-7)12(16)15(3)9(5)10-11(20-10)13(15)17/h5,7-12,16H,2,4H2,1,3H3 |
InChI Key |
QVBODYCYOLPPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C(C3(C1C4C(C3=O)O4)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)

![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)


